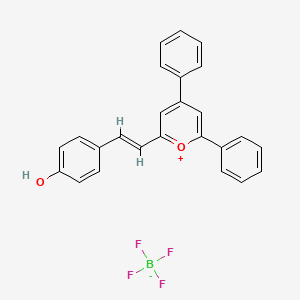![molecular formula C14H19BrOZn B14881348 3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14881348.png)
3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(Cyclohexanemethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(Cyclohexanemethoxy)methyl]bromobenzene+Zn→3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This compound can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, with tetrahydrofuran as the solvent, under an inert atmosphere.
Addition Reactions: Often carried out with aldehydes or ketones in the presence of a catalyst like copper(I) iodide.
Major Products
Negishi Coupling: Produces biaryl compounds.
Addition Reactions: Forms secondary or tertiary alcohols depending on the electrophile used.
Scientific Research Applications
3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide is widely used in scientific research for its role in forming carbon-carbon bonds. Its applications span across various fields:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates through the synthesis of novel compounds.
Industry: Applied in the production of fine chemicals and materials science for creating advanced materials.
Mechanism of Action
The mechanism by which 3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive towards electrophiles. The compound acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new carbon-carbon bonds. This process is facilitated by the presence of a catalyst, which enhances the reaction rate and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 3-[(Cyclopentylmethoxy)methyl]phenylzinc bromide
Uniqueness
3-[(Cyclohexanemethoxy)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The cyclohexane ring provides steric hindrance, influencing the compound’s behavior in various synthetic applications. This makes it particularly useful in creating sterically demanding molecules that are challenging to synthesize using other reagents.
Properties
Molecular Formula |
C14H19BrOZn |
|---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
bromozinc(1+);cyclohexylmethoxymethylbenzene |
InChI |
InChI=1S/C14H19O.BrH.Zn/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;;/h1,3,7-8,14H,2,5-6,9-12H2;1H;/q-1;;+2/p-1 |
InChI Key |
DQDNSCYXLUCKSJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)COCC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


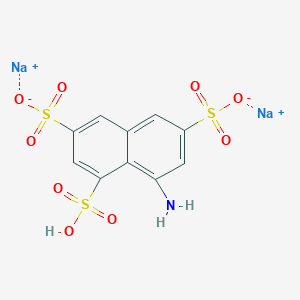



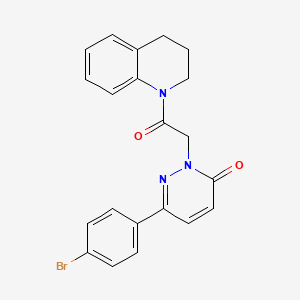

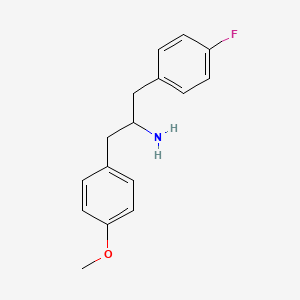
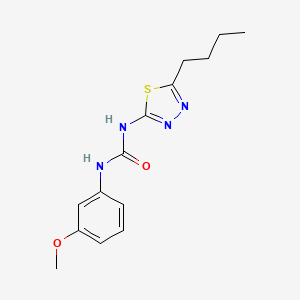
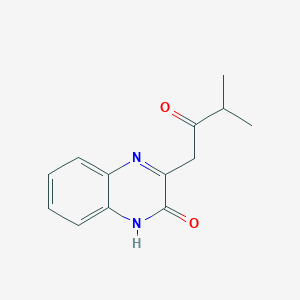
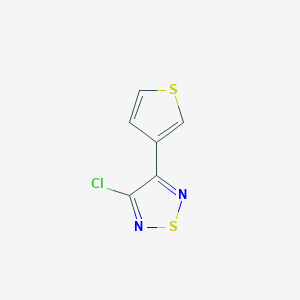

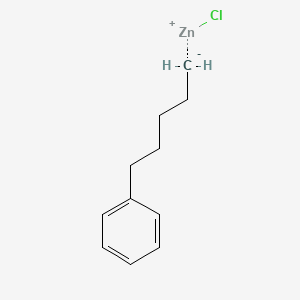
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)
